molecular formula C10H23NO4Si B12664103 N-(3-(Triethoxysilyl)propyl)formamide CAS No. 76524-94-2

N-(3-(Triethoxysilyl)propyl)formamide

Cat. No.: B12664103
CAS No.: 76524-94-2
M. Wt: 249.38 g/mol
InChI Key: ZGJZKIWPDBYTJA-UHFFFAOYSA-N
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Description

N-(3-(Triethoxysilyl)propyl)formamide is an organosilicon compound with the molecular formula C10H23NO4Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

3-aminopropyltriethoxysilane+formic acidThis compound+water\text{3-aminopropyltriethoxysilane} + \text{formic acid} \rightarrow \text{this compound} + \text{water} 3-aminopropyltriethoxysilane+formic acid→this compound+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases.

    Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

    Hydrolysis: Silanol derivatives.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes.

Scientific Research Applications

N-(3-(Triethoxysilyl)propyl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.

Mechanism of Action

The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine
  • 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide

Comparison

N-(3-(Triethoxysilyl)propyl)formamide is unique due to its specific functional groups, which provide distinct reactivity and bonding capabilities. Compared to N-(3-(Trimethoxysilyl)propyl)ethylenediamine, it offers different hydrolysis and condensation properties, making it suitable for specific applications. The presence of the formamide group also imparts unique characteristics that are not found in other similar compounds.

Properties

CAS No.

76524-94-2

Molecular Formula

C10H23NO4Si

Molecular Weight

249.38 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)formamide

InChI

InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12)

InChI Key

ZGJZKIWPDBYTJA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC=O)(OCC)OCC

Origin of Product

United States

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